6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic carboxamide featuring a complex heterocyclic framework. Its structure includes:
- A fused tricyclic core (8.4.0.03,8 system) with nitrogen atoms at positions 1, 7, and 7.
- Substituents: two 2-methoxyethyl groups at positions N and 7, a methyl group at position 11, and a ketone at position 2.
Properties
IUPAC Name |
6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-12-5-4-7-24-16(12)22-17-14(19(24)26)11-13(18(25)21-6-9-27-2)15(20)23(17)8-10-28-3/h4-5,7,11,20H,6,8-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDKRFBXOWSJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the dipyrido[1,2-a:2’,3’-d]pyrimidine core through a cyclization reaction.
Functional Group Modifications:
Final Assembly: The final step includes the coupling of the carboxamide group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the methoxyethyl groups can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Analog: N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Structural Differences :
Availability :
Comparative Analysis Table
Pharmacopeial Relevance of Related Heterocycles
These β-lactam derivatives emphasize:
- The role of sulfur and nitrogen atoms in enhancing stability and bioactivity.
- Substituent-driven modulation of pharmacokinetics (e.g., tetrazole groups improving metabolic resistance).
However, the target compound’s tricyclic system distinguishes it from bicyclic β-lactams, suggesting unique physicochemical or therapeutic properties.
Research Findings and Implications
Structural Insights from Crystallography Tools
- Programs like SHELXL and SIR97 () are critical for resolving complex heterocyclic structures. The target compound’s tricyclic system likely required high-precision refinement tools to confirm bond angles and stereochemistry.
- ORTEP-3 () could visualize its 3D conformation, highlighting steric interactions between methoxyethyl groups and the core.
Biological Activity
The compound 6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that make it a candidate for further investigation in medicinal chemistry. Its unique tricyclic structure and various functional groups suggest a range of interactions with biological systems.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 475.5 g/mol. The intricate arrangement of its triazatricyclo framework contributes to its potential biological activities and chemical reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C26H29N5O4 |
| Molecular Weight | 475.5 g/mol |
| Key Functional Groups | Imino, oxo, carboxamide |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazatricyclic compounds can possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes .
- Anticancer Potential : The structural attributes of this compound may provide it with anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Research on related compounds has demonstrated their ability to target specific pathways involved in cancer progression .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory activities by modulating inflammatory mediators and pathways . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of triazatricyclic compounds closely related to the target compound:
- Study on Antimicrobial Activity : A derivative of the triazatricyclo framework was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications at specific positions enhance bioactivity .
- Anticancer Research : A related study investigated the effects of a structurally similar compound on human breast cancer cell lines. Results showed significant reduction in cell viability and induction of apoptosis at micromolar concentrations, highlighting the potential for further development as an anticancer agent .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Lipophilicity : The lipophilicity of the compound plays a significant role in its absorption and distribution within biological systems. Computational studies suggest that modifications can enhance lipophilicity, thereby improving bioavailability .
- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for predicting how the compound behaves in vivo. Preliminary data indicate favorable ADME characteristics for similar compounds, which could translate to the target compound as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
